molecular formula C17H27BrClNO B1441127 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219961-16-6

3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1441127
M. Wt: 376.8 g/mol
InChI Key: BOZMYOJDNJHKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C17H27BrClNO . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” is 376 . The exact structure is not provided in the sources, but it can be inferred from the molecular formula.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Some research has focused on the synthesis of related compounds, exploring different chemical reactions and conditions. For example, Nakatsuka, Kawahara, and Yoshitake (1981) synthesized a neuroleptic agent for metabolic studies using a series of chemical reactions, including Grignard reaction and hydrogenolysis (Nakatsuka et al., 1981).
  • Chemical Analysis and Characterization : Other studies have involved the characterization of compounds using various analytical techniques. For instance, the research by Stevens and Kimpe (1993) synthesized Stenusine, a compound with a structure similar to 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine, and analyzed it using methods like NMR spectroscopy (Stevens & Kimpe, 1993).

Applications in Drug Development

  • Potential as Therapeutic Agents : Research has also investigated compounds with structures related to 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine for their potential in drug development. For example, Dimmock et al. (1998) synthesized and evaluated a series of compounds, including piperidines, for their cytotoxicity toward various cancer cells, highlighting the potential of such compounds in cancer therapy (Dimmock et al., 1998).

Material Science and Polymer Research

  • Copolymer Synthesis : In material science, there's research on the copolymerization of related compounds. Kharas et al. (2016) focused on the copolymerization of various ethylenes, including those with bromo and piperidine groups, with styrene, indicating applications in creating novel polymers (Kharas et al., 2016).

Safety And Hazards

The safety and hazards associated with “3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” are not specified in the sources . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

The future directions for “3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” are not specified in the sources. Its use in research suggests that it may have potential applications in various fields of study .

properties

IUPAC Name

3-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.ClH/c1-17(2,3)14-6-7-16(15(18)11-14)20-10-8-13-5-4-9-19-12-13;/h6-7,11,13,19H,4-5,8-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZMYOJDNJHKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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